molecular formula C16H21N3O B2831538 1-Benzyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396856-38-4

1-Benzyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Cat. No.: B2831538
CAS No.: 1396856-38-4
M. Wt: 271.364
InChI Key: LHEFHKCNKLURLZ-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various human diseases . The pyrrolidine ring’s saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolidine ring attached to a benzyl group and a but-2-yn-1-yl group . The pyrrolidine ring is a significant feature due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Chemical Complexation and Molecular Interaction

Studies have explored the complexation behaviors and molecular interactions of urea derivatives, highlighting the significance of urea in forming hydrogen-bonded complexes and its role in chemical associations. For instance, research has shown that urea derivatives can form stable complexes through hydrogen bonding, which is crucial for understanding their chemical and biological interactions (B. Ośmiałowski et al., 2013; Michael B. Tait et al., 2015).

Catalysis in Water

A remarkable application of urea-functionalized materials is in catalysis, particularly in aqueous environments. A study demonstrated how urea-functionalized self-assembled molecular prisms can act as effective catalysts for reactions in water, offering insights into the development of heterogeneous catalysis (Prodip Howlader et al., 2016).

Anion Complexation Chemistry

Urea derivatives have been identified as potent neutral anion receptors, with their complexation chemistry extensively studied. This includes applications in sensing and binding of anions, demonstrating the versatility of urea-based compounds in creating sensitive and selective receptors (P. Dydio et al., 2011).

Synthesis and Characterization

The synthetic versatility of urea derivatives allows for the creation of a wide range of compounds with potential pharmacological applications. Research into the synthesis and characterization of these compounds lays the groundwork for developing new drugs and therapeutic agents (R. Gaudreault et al., 1988; Zecheng Chen et al., 2010).

Molecular Electronics and Conducting Polymers

Urea derivatives are utilized in the synthesis of conducting polymers, offering a pathway to novel materials with applications in molecular electronics and optoelectronics. This research area explores the electrical properties of polymers derived from urea and related compounds, indicating their potential in advanced technological applications (G. Sotzing et al., 1996).

Future Directions

The future directions for research on this compound or similar compounds could involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

1-benzyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c20-16(18-14-15-8-2-1-3-9-15)17-10-4-5-11-19-12-6-7-13-19/h1-3,8-9H,6-7,10-14H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEFHKCNKLURLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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